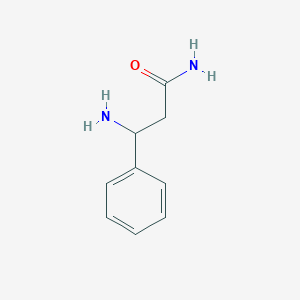

3-Amino-3-phenylpropanamide

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTUSLSPLDBOBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-phenylpropanamide typically involves the reaction of 3-phenylpropanoic acid with ammonia or ammonium derivatives. One common method includes the activation of the carboxylic acid group using ethyl chloroformate and triethylamine, followed by the addition of ammonia to form the amide . This reaction is usually carried out under mild conditions in a solvent such as tetrahydrofuran (THF).

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions can be optimized to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Amidation and Condensation Reactions

The amino group in 3-amino-3-phenylpropanamide acts as a nucleophile, enabling reactions with activated carboxylic acids. For example:

-

Boron trifluoride etherate (BF₃·Et₂O)-mediated amidation facilitates coupling with aromatic acids under reflux conditions in inert solvents like toluene .

-

Thermal amidation at 160°C with molecular sieves promotes direct condensation with carboxylic acids, though limited functional group tolerance is observed .

A comparison of amidation methods is provided below:

Hydrogen Bonding and Catalytic Interactions

The compound’s amino and amide groups participate in hydrogen bonding, critical for enzyme-substrate interactions and organocatalysis. For instance:

-

C2-symmetric organocatalysts derived from amino acid amides (e.g., dimethyl-l-phenylalanine derivatives) utilize similar hydrogen-bonding motifs to achieve enantioselective transformations .

-

In continuous flow reactors, the compound’s stability under high-temperature conditions (120–160°C) allows scalable synthesis of amide derivatives .

Acid-Base Reactivity

The amino group exhibits basicity, forming ammonium carboxylate salts with strong acids. This property is exploited in:

-

pH-dependent solubility : Protonation at low pH enhances aqueous solubility, aiding purification .

-

Salt formation : Hydrochloride salts (e.g., (3R)-3-amino-3-phenylpropanamide hydrochloride) are commonly isolated for improved stability .

Nucleophilic Substitution

The amino group undergoes substitution with electrophiles:

-

Acylation : Reacts with acyl chlorides or anhydrides to form N-acylated derivatives.

-

Alkylation : Forms secondary or tertiary amines with alkyl halides, though steric hindrance may limit reactivity .

Hydrolysis

Under acidic or basic conditions, the amide bond undergoes hydrolysis:

-

Acidic hydrolysis : Yields 3-phenylpropanoic acid and ammonium salts.

-

Basic hydrolysis : Produces 3-phenylpropanoate and ammonia .

Industrial and Environmental Considerations

Wissenschaftliche Forschungsanwendungen

3-Amino-3-phenylpropanamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to enzyme-substrate interactions and metabolic pathways.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-Amino-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Derivatives

Below is a comparative analysis of structurally related compounds, emphasizing substituent effects and functional group variations:

Key Differences in Reactivity and Stability

Amide vs. Carboxylic Acid: 3-Amino-3-phenylpropanamide’s amide group enhances stability against hydrolysis compared to 3-amino-3-phenylpropionic acid’s carboxylic acid . The amide’s resonance stabilization reduces nucleophilic reactivity, favoring applications in prolonged-release formulations .

Acetylation in 3-acetamido-3-phenylpropanoic acid () blocks the amine’s reactivity, improving metabolic stability but reducing hydrogen-bonding capacity .

Chirality: this compound’s optical activity ([α]²⁵D = -21.5°) contrasts with racemic mixtures like dl-3-amino-3-phenylpropionic acid (), which may exhibit divergent pharmacokinetics .

Biologische Aktivität

3-Amino-3-phenylpropanamide, a compound with significant potential in biological applications, has garnered attention for its diverse biological activities. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy in various biological contexts.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group and a phenyl moiety attached to a propanamide backbone. The synthesis of this compound typically involves the reaction of phenylpropanoic acid derivatives with amines under controlled conditions. For instance, microwave-assisted synthesis has been employed to enhance yields and reduce reaction times, demonstrating the compound's versatility in synthetic pathways .

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its antiproliferative, antimicrobial, and acaricidal properties.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against cancer cell lines. For example, compounds derived from this structure showed IC50 values ranging from 10 to 33 nM against MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutic agents . The mechanism of action appears to involve inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for antimicrobial activity. Studies revealed that derivatives of this compound exhibited notable antibacterial and antifungal effects. For instance, synthesized derivatives were tested against various bacterial strains and fungi, showing efficacy that surpassed conventional antibiotics in some cases .

Acaricidal Activity

The acaricidal potential of this compound has also been evaluated. In vitro studies against Psoroptes cuniculi, a common mite affecting livestock, showed that certain derivatives achieved over 66% mortality at concentrations as low as 0.25 mg/mL. This highlights the compound's potential as an alternative treatment for managing mite infestations .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the phenyl group or the propanamide backbone can significantly influence the compound's efficacy. For example, variations in substituents on the phenyl ring have been shown to enhance antiproliferative activity by improving binding affinity to target proteins involved in cell cycle regulation .

Case Studies

- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound derivatives led to cell cycle arrest at the G2/M phase and induced apoptosis. Flow cytometry analysis confirmed these effects, suggesting a promising avenue for further development in cancer therapies .

- Acaricide Development : The acaricidal properties were tested using a series of synthesized compounds derived from this compound. Results indicated that certain analogs were more effective than traditional acaricides like ivermectin, suggesting potential applications in agricultural pest control .

Q & A

Q. What are the common synthetic routes for 3-Amino-3-phenylpropanamide, and what reaction conditions optimize yield?

- Methodological Answer: A standard synthesis involves reacting 3-phenylpropanoyl chloride with ammonia or primary amines under controlled conditions. Key parameters include:

- Solvent: Dichloromethane or THF for solubility and inertness.

- Catalyst: Triethylamine (1–2 equivalents) to neutralize HCl byproducts and accelerate amide bond formation .

- Temperature: Room temperature (20–25°C) to minimize side reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. Industrial-scale methods may use continuous flow reactors for efficiency .

Q. What spectroscopic and computational tools are recommended for characterizing this compound?

- Methodological Answer:

- NMR: H and C NMR to confirm the presence of the phenyl ring (δ 7.2–7.4 ppm for aromatic protons) and amide protons (δ 6.5–7.0 ppm). Coupling patterns distinguish stereoisomers .

- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., CHNO, 178.23 g/mol) .

- InChI/SMILES: Use canonical identifiers (e.g., InChI=1S/C10H14N2O/...) for computational validation of structure in docking studies .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer: While no specific GHS hazards are reported, standard precautions apply:

- Containment: Use fume hoods for weighing and synthesis.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- PPE: Gloves (nitrile), lab coats, and safety goggles.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., pH, temperature) and validate purity (>95% via HPLC) .

- Mechanistic Studies: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities to target enzymes/proteins .

- Data Cross-Validation: Compare results across orthogonal assays (e.g., enzyme kinetics vs. cellular activity) to rule out assay-specific artifacts .

Q. How to design experiments to study enzyme inhibition mechanisms involving this compound?

- Methodological Answer:

- Kinetic Assays: Measure initial reaction rates under varying substrate/inhibitor concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

- Structural Analysis: Co-crystallize the compound with target enzymes (e.g., proteases) for X-ray crystallography to map binding pockets .

- Mutagenesis: Engineer enzyme active-site mutants to identify critical residues for inhibition .

Q. What strategies improve enantiomeric purity during synthesis of this compound?

- Methodological Answer:

- Chiral Resolution: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC .

- Asymmetric Catalysis: Employ chiral catalysts (e.g., BINAP-metal complexes) during amide bond formation to favor specific stereoisomers .

- Biocatalysis: Optimize enzymatic routes (e.g., lipases) for enantioselective synthesis under mild conditions .

Data Contradiction and Validation

Q. How to address discrepancies in the compound’s reported interactions with biological systems?

- Methodological Answer:

- Meta-Analysis: Compile data from peer-reviewed studies (e.g., PubChem, ECHA) and assess variables like cell type, concentration range, and endpoint measurements .

- Dose-Response Curves: Establish EC/IC values under standardized conditions to compare potency across studies .

- Pathway Mapping: Use systems biology tools (e.g., KEGG pathway analysis) to contextualize interactions and identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.